![molecular formula C13H19NO2 B5705626 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5705626.png)
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine
Overview
Description
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology. This compound is a pyrrolidine derivative that is known to possess various biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been synthesized and evaluated for their antibacterial properties. Compounds with this structure, particularly those with modifications on the pyrrolidine ring, show potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Kim et al., 2006), (Ahn et al., 2006).
Organometallic Chemistry
In the field of organometallic chemistry, 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been utilized to form complexes with palladium and mercury. These complexes, characterized by their distinct NMR spectra and crystal structures, demonstrate the strong ligating ability of the pyrrolidine ring (Singh et al., 2003).
Synthesis of Tetrahydropyridines
This chemical has been used in the synthesis of highly functionalized tetrahydropyridines. Such syntheses demonstrate complete regioselectivity and excellent yields, contributing to advancements in organic chemistry and pharmaceutical synthesis (Zhu et al., 2003).
Ultrasound-Promoted Synthesis
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives have been synthesized using ultrasound in aqueous media, highlighting an environmentally sustainable approach. This technique offers shorter reaction times and uses water as an eco-friendly solvent, marking an important step in green chemistry (Franco et al., 2012).
Corrosion Inhibition
Derivatives of 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine have been investigated as corrosion inhibitors for steel in acidic environments. These studies demonstrate the potential of these compounds in industrial applications for protecting metal surfaces (Bouklah et al., 2006).
Quantum Chemical Investigation
Quantum chemical investigations have been conducted on substituted pyrrolidinones, including 1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine derivatives. These studies provide insight into the electronic properties and molecular densities of these compounds, which is crucial for understanding their reactivity and interactions in various applications (Bouklah et al., 2012).
properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethyl]pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-5-4-6-13(11-12)16-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSPTZHCSJVXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methoxyphenoxy)ethyl]pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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